

# Accuracy and precision of the Diphenylglyoxime method for trace metal analysis

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# A Comparative Guide to the Diphenylglyoxime Method for Trace Metal Analysis

For researchers, scientists, and drug development professionals, the accurate and precise quantification of trace metals is paramount for product safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of the **diphenylglyoxime** method, with a primary focus on its most prominent derivative, dimethylglyoxime (DMG), against other common analytical techniques for trace metal analysis, particularly nickel. This document outlines the performance characteristics, experimental protocols, and visual workflows to aid in the selection of the most appropriate method for specific analytical needs.

## Introduction to the Dimethylglyoxime (DMG) Method

The dimethylglyoxime method is a well-established colorimetric and gravimetric technique for the determination of nickel(II) ions. The underlying principle involves the formation of a stable, brightly colored metal-ligand complex. In an alkaline medium, two molecules of dimethylglyoxime react with a nickel(II) ion to form a distinct red or pinkish-red, insoluble complex.[1][2] The intensity of the color is directly proportional to the concentration of nickel, which can be quantified using spectrophotometry, typically at a wavelength of 445 nm.[3][4] Alternatively, the precipitate can be filtered, dried, and weighed for gravimetric analysis.[5][6]

## **Performance Comparison of Analytical Methods**



The selection of an analytical method for trace metal analysis is a critical decision that depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the dimethylglyoxime (DMG) method in comparison to other widely used techniques: Flame Atomic Absorption Spectroscopy (FAAS), Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Parameter	Dimethylglyoxi me (DMG) Method (Spectrophotom etric)	Flame Atomic Absorption Spectroscopy (FAAS)	Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle	Colorimetry/Spec trophotometry	Atomic Absorption	Electrothermal Atomic Absorption	Mass Spectrometry of Ions
Limit of Detection (LOD)	0.0162 - 0.0277 ppm[7]	~0.1 ppm[8]	1 - 20 μg/L[9][10]	~0.00006 μg/L
Limit of Quantification (LOQ)	0.0539 - 0.0841 ppm[7]	-	-	-
Linear Range	0.2 - 1.2 ppm[7]	0.1 - 1.0 mg/L[8]	1 - 100 μg/L[10]	Wide dynamic range
Precision (%RSD)	< 5%[7]	< 5%	2.1% - 5.7%[10] [11]	< 5%
Accuracy (% Recovery)	Good agreement with certified values[4]	99.6% - 105% [12]	Good recovery of spiked samples[11]	Excellent recovery for CRMs[13]
Common Interferences	Fe(II/III), Cu(II), Co(II), Au(III), dichromate[1][14]	Spectral and chemical interferences	Matrix effects[9]	Isobaric and polyatomic interferences[15]
Throughput	Moderate	High	Low to Moderate	High
Cost	Low	Moderate	Moderate to High	High



## **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the determination of nickel concentration using the spectrophotometric dimethylglyoxime method and alternative instrumental techniques.

# Spectrophotometric Determination of Nickel using Dimethylglyoxime

This method is suitable for determining trace amounts of nickel in aqueous samples.

- 1. Reagent Preparation:
- Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate (NiSO<sub>4</sub>·6H<sub>2</sub>O) in deionized water and dilute to 1000 mL.
- Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
- Saturated Bromine Water: Add liquid bromine to deionized water in a stoppered bottle until a slight excess of bromine remains undissolved.[3]
- Concentrated Ammonia Solution
- 2. Calibration Curve Preparation:
- Prepare a series of standard solutions with concentrations ranging from 0.2 to 1.2 ppm by diluting the 100 ppm standard nickel solution.
- To 10 mL of each standard solution in a 50 mL volumetric flask, add 5 mL of saturated bromine water and mix well.
- Add concentrated ammonia solution dropwise until the bromine color disappears, then add
   1-2 mL in excess.[3]
- Add 10 mL of the 1% dimethylglyoxime solution and dilute to the mark with deionized water.



- Allow the color to develop for 10-15 minutes.
- Measure the absorbance of each solution at 445 nm against a reagent blank.[3]
- Plot a calibration curve of absorbance versus nickel concentration.
- 3. Sample Analysis:
- Take a known volume of the sample solution and transfer it to a 50 mL volumetric flask.
- Follow the same procedure as for the calibration standards (addition of bromine water, ammonia, and DMG solution).
- Measure the absorbance of the sample solution at 445 nm.
- Determine the concentration of nickel in the sample from the calibration curve.

Interference Mitigation:

- Iron (Fe<sup>3+</sup>): Add tartaric or citric acid to the sample solution before the addition of ammonia to form a stable complex with iron and prevent its precipitation.[1][14]
- Copper (Cu<sup>2+</sup>): Copper interference can be eliminated by precipitation in a solution containing tartrate and thiosulfate at a pH of 5.5–6.5.

# Nickel Analysis by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

This method is suitable for the determination of low concentrations of nickel in various matrices.

- 1. Instrument Parameters:
- Wavelength: 232.0 nm[9]
- Slit Width: 0.2 nm
- Lamp Current: As recommended by the manufacturer



• Furnace Program:

Drying: 110°C for 30 s

Charring (Pyrolysis): 800-1200°C for 20 s

Atomization: 2500-2700°C for 5 s

Cleaning: 2800°C for 3 s

Inert Gas: Argon[9]

#### 2. Sample Preparation:

- For aqueous samples, acidification with nitric acid to a final concentration of 0.2% is typically sufficient.
- For solid samples or those with a complex matrix, acid digestion is required. A common
  procedure involves digesting the sample with a mixture of nitric acid and hydrochloric acid in
  a microwave digestion system.

#### 3. Analysis:

- Inject a known volume (e.g., 20  $\mu$ L) of the sample or standard solution into the graphite furnace.[9]
- The instrument will automatically run through the furnace program.
- The integrated absorbance signal is proportional to the nickel concentration.
- Quantification is performed using a calibration curve prepared from nickel standard solutions.

# Nickel Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for ultra-trace elemental analysis.

1. Instrument Parameters:



RF Power: ~1550 W

Plasma Gas Flow: ~15 L/min

Auxiliary Gas Flow: ~0.9 L/min

Nebulizer Gas Flow: ~1.0 L/min

Isotopes Monitored: <sup>58</sup>Ni, <sup>60</sup>Ni

#### 2. Sample Preparation:

- Similar to GFAAS, aqueous samples are typically acidified with nitric acid.
- Solid samples require acid digestion, often with a mixture of nitric, hydrochloric, and sometimes hydrofluoric acids, using a microwave digestion system to ensure complete dissolution.

#### 3. Analysis:

- Introduce the prepared sample solution into the ICP-MS system.
- The sample is nebulized, and the resulting aerosol is transported to the argon plasma, where
  it is desolvated, atomized, and ionized.
- The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
- The detector measures the ion intensity for the specified nickel isotopes.
- Quantification is achieved by comparing the signal intensity of the sample to that of calibration standards. An internal standard (e.g., Yttrium) is often used to correct for instrumental drift and matrix effects.

## **Visualizing the Methodologies**

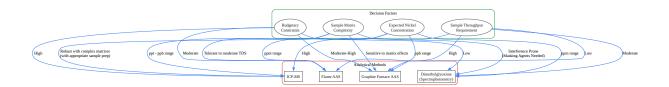
To further clarify the experimental processes and the logical relationships in method selection, the following diagrams are provided.





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Workflow for Spectrophotometric Nickel Analysis using DMG.



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Decision Tree for Selecting a Nickel Analysis Method.



### Conclusion

The dimethylglyoxime method remains a viable and cost-effective technique for the determination of nickel, particularly in simpler matrices and when high-end instrumentation is not readily available. Its primary advantages are low cost and simplicity. However, for applications requiring high sensitivity, high throughput, and the analysis of complex sample matrices, modern instrumental techniques such as GFAAS and ICP-MS offer superior performance. This guide provides the necessary data and protocols to enable an informed decision on the most suitable analytical method for a given research, development, or quality control application involving trace nickel analysis.

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